sulfane;tetrabutylazanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

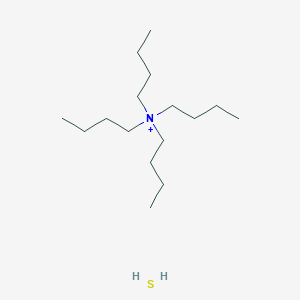

1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) is a chemical compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a butyl group attached to an ammonium ion, and a sulfide ion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) typically involves the reaction of tributylamine with butyl bromide in the presence of a sulfide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C}_4\text{H}_9\text{N}(\text{C}_4\text{H}_9)_3 + \text{C}_4\text{H}_9\text{Br} + \text{S}^{2-} \rightarrow \text{C}_4\text{H}_9\text{N}(\text{C}_4\text{H}_9)_3\text{S} ]

Industrial Production Methods

In industrial settings, the production of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.

Analyse Des Réactions Chimiques

Sulfonylation of para-Quinone Methides (QMs)

Tetrabutylammonium bromide (TBAB) catalyzes the 1,6-conjugate sulfonylation of para-QMs with sulfonyl hydrazines in water, forming unsymmetrical diarylmethyl sulfones (Figure 1) .

Reaction Optimization

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 16 | TBAB | H₂O | 80 | 10 | 82 |

| 22 | TBAB | H₂O | 80 | 12 | 96 |

Conditions : p-QM (0.3 mmol), sulfonyl hydrazide (0.2 mmol), TBAB (10 mol%), H₂O (1 mL).

-

Substrate Scope :

Mechanism :

-

Sulfonyl hydrazine decomposes to sulfinyl anion (ArSO₂⁻) with N₂ release.

-

TBAB facilitates sulfur-centered anion attack on p-QM’s electrophilic center.

Acid Screening

| Entry | Acid | Equiv | Yield (%) |

|---|---|---|---|

| 1 | H₂SO₄ | 1 | 62 |

| 5 | HCl | 2 | 68 |

Optimal Conditions : Sodium p-toluenesulfinate (1.0 equiv), TBAI (20 mol%), H₂SO₄ (1.0 equiv), DMA (1 mL), 80°C, 12 h.

Substrate Scope :

-

Disulfides : Aryl/alkyl sulfinates yield 60–85% products.

-

3-Sulfenylchromones : Enaminones react with sulfinates to form chromones in 70–95% yields (e.g., 4a–4p) .

Mechanism :

-

Sulfinate acidifies to ArSO₂H, reduced by HI to ArS(I)O.

-

Thiosulfonate intermediates form, cleaving to disulfides or reacting with enaminones via cyclization .

Procedure

-

Thiols : Alkyl/benzyl halide + NaSH → Thiol (10–15°C, 5 h, 70–85% yield).

-

Thioethers : Thiol + alkyl halide → Thioether (10–15°C, 5 h, 65–80% yield).

Advantages :

Purification of TBA Salts

TBA residues are removed via ion-exchange resins (e.g., Dowex 50WX8) and CaCO₃ in MeOH/THF, achieving >95% purity .

Thermodynamic Studies

TBAB forms deep eutectic solvents with nonanoic acid, showing melting points dependent on molar ratios (e.g., 283–395 K) .

Applications De Recherche Scientifique

Chemical Applications

Phase Transfer Catalyst

Tetrabutylammonium sulfide is widely recognized for its role as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields. For example, it has been effectively used in the synthesis of various organosulfur compounds, where it aids in the solubilization of ionic reactants in organic solvents.

Oxidation Reactions

Recent studies have demonstrated its utility in oxidation reactions. Tetrabutylammonium chlorite has been employed to oxidize sulfides to sulfoxides selectively, showcasing its effectiveness as an oxidant under mild conditions . This method not only improves yield but also minimizes environmental impact compared to traditional oxidation methods.

| Chemical Reaction | Product | Conditions | Yield (%) |

|---|---|---|---|

| Sulfide oxidation | Sulfoxide | HCl-acidic ethyl acetate | High |

| Organosulfur synthesis | Various organosulfides | Phase transfer conditions | Enhanced |

Biological Applications

Membrane Transport Studies

In biological research, tetrabutylammonium sulfide is utilized to study membrane transport and ion exchange processes. Its interaction with biological membranes can affect ion transport mechanisms, making it a valuable tool for understanding cellular processes.

Drug Delivery Systems

The compound is also being investigated for its potential use in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs is a key area of research, particularly in formulations aimed at improving therapeutic efficacy.

Medical Applications

Therapeutic Research

Tetrabutylammonium sulfide has been explored for its potential therapeutic applications due to its interaction with biological systems. Research indicates that it may play a role in modulating physiological responses related to inflammation and nociception through its biochemical pathways involving hydrogen sulfide (H2S) signaling.

Industrial Applications

Surfactants and Detergents

In industrial settings, tetrabutylammonium sulfide is employed in the production of surfactants and detergents. Its amphiphilic nature allows it to reduce surface tension effectively, making it suitable for formulations requiring emulsification or dispersion properties.

Environmental Applications

The compound has shown promise in environmental applications such as desulfurization processes. For instance, deep eutectic solvents based on tetrabutylammonium salts have been developed for the efficient removal of sulfur compounds from fuels, achieving high removal efficiencies while being environmentally friendly .

Case Study 1: Oxidation of Sulfides

A study evaluated the use of tetrabutylammonium chlorite for the selective oxidation of sulfides to sulfoxides under mild acidic conditions. The results indicated that this method provided high selectivity and efficiency compared to conventional methods.

Case Study 2: Drug Delivery

Research on drug delivery systems incorporating tetrabutylammonium sulfide demonstrated improved solubility profiles for various therapeutic agents, suggesting its potential as a carrier in pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) involves its interaction with various molecular targets. The compound can act as a phase transfer catalyst, facilitating the transfer of ions and molecules across different phases. It can also interact with biological membranes, affecting ion transport and membrane stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1)

- 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1)

- Tetra-n-butylammonium decatungstate

Uniqueness

1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) is unique due to its sulfide ion, which imparts distinct chemical properties and reactivity compared to other quaternary ammonium compounds. This uniqueness makes it valuable in specific applications such as phase transfer catalysis and membrane studies.

Propriétés

Formule moléculaire |

C16H38NS+ |

|---|---|

Poids moléculaire |

276.5 g/mol |

Nom IUPAC |

sulfane;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1; |

Clé InChI |

AMVCMHXBGWPOTF-UHFFFAOYSA-N |

SMILES canonique |

CCCC[N+](CCCC)(CCCC)CCCC.S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.